molecular formula C16H18N6O3 B7048594 2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid

2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid

Cat. No.: B7048594
M. Wt: 342.35 g/mol
InChI Key: VHMAVWSNGOQGCF-UHFFFAOYSA-N
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Description

2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core This structure is notable for its fused, rigid, and planar N-heterocyclic system, which includes both pyrazole and pyrimidine rings

Properties

IUPAC Name

2-[3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-10-12(11(2)22-14(18-10)5-7-17-22)3-4-15(23)19-13-6-8-21(20-13)9-16(24)25/h5-8H,3-4,9H2,1-2H3,(H,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMAVWSNGOQGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)C)CCC(=O)NC3=NN(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazolo[1,5-a]pyrimidine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K2CO3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups, enhancing the compound’s functionality.

Scientific Research Applications

2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its anticancer properties, leveraging its ability to interfere with cellular processes.

    Industry: Utilized in the development of advanced materials with specific photophysical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as tumor growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoylamino]pyrazol-1-yl]acetic acid stands out due to its specific functional groups, which enhance its reactivity and potential applications. The combination of the pyrazolo[1,5-a]pyrimidine core with the acetic acid moiety provides a unique scaffold for further chemical modifications and applications in various fields.

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